molecular formula C13H17ClO B1604749 4-Chloro-4'-isopropylbutyrophenone CAS No. 70289-38-2

4-Chloro-4'-isopropylbutyrophenone

Cat. No. B1604749
CAS RN: 70289-38-2
M. Wt: 224.72 g/mol
InChI Key: BGOQEVLEIPPQID-UHFFFAOYSA-N
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Description

4-Chloro-4'-isopropylbutyrophenone (CIPB) is a synthetic chemical compound that is used in a variety of scientific and industrial applications. CIPB is a colorless, crystalline solid with a molecular formula of C10H15ClO. It is a derivative of butyrophenone, a type of organic compound that is used in many pharmaceutical and industrial products. CIPB is an important chemical intermediate and is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

Electrochemical Oxidation

  • Electrochemical Degradation : Research has focused on the electrochemical degradation of compounds like 4-chlorophenol, using binary oxides electrodes. These electrodes have shown promise in degrading pollutants, although complete mineralization of the starting material is not always achieved. The electrodes prepared by decomposition of inorganic precursors are particularly effective due to their larger electrochemically active area and activity for oxygen evolution reaction (OER) (Coteiro & Andrade, 2007).

Photochemical Behavior

  • Photochemical Behavior Analysis : Studies have shown that the photochemical behavior of chlorophenols differs significantly from non-halogenated phenols. For instance, monochlorophenols undergo a C-Cl bond scission as the first step, unaffected by oxygen. The position of chlorine on the ring significantly influences the transformation, leading to different photoproducts based on the molecular form and pH levels (Boule, Guyon, & Lemaire, 1982).

Sonolysis in Aqueous Solution

  • Sonolysis Studies : Research into the sonolysis of 4-chlorophenol in O2-saturated aqueous solutions has demonstrated that the degradation of such compounds follows pseudo-first-order reaction kinetics. This process leads to the formation of various by-products like hydroquinone and chlorocatechol, which are further degraded upon extended ultrasonic irradiation (Jiang, Pétrier, & Waite, 2006).

Wastewater Treatment

  • Electrochemical Wastewater Treatment : Studies on the electrochemical behavior of synthetic boron-doped diamond electrodes in acid media containing 4-chlorophenol have revealed complex oxidation reactions involving electro-generated hydroxyl radicals. These reactions lead to the complete incineration of 4-chlorophenol, making these electrodes a promising option for wastewater treatment (Rodrigo et al., 2001).

High Voltage Discharge Degradation

  • Pulsed High Voltage Discharge : The degradation of 4-chlorophenol by pulsed high voltage discharge involves complex chemical reactions leading to various intermediates. This process has been shown to effectively degrade 4-chlorophenol, with the majority of the organic carbons being presented as organic acids like acetic and oxalate acid after prolonged discharge (Bian et al., 2011).

properties

IUPAC Name

4-chloro-1-(4-propan-2-ylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-10(2)11-5-7-12(8-6-11)13(15)4-3-9-14/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOQEVLEIPPQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220543
Record name 4-Chloro-4'-isopropylbutyrophenone
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Molecular Weight

224.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-isopropylbutyrophenone

CAS RN

70289-38-2
Record name 4-Chloro-1-[4-(1-methylethyl)phenyl]-1-butanone
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Record name 4-Chloro-4'-isopropylbutyrophenone
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Record name NSC163136
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Record name 4-Chloro-4'-isopropylbutyrophenone
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Record name 4-chloro-4'-isopropylbutyrophenone
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Record name 4-CHLORO-4'-ISOPROPYLBUTYROPHENONE
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Synthesis routes and methods

Procedure details

Slurry aluminum chloride (140.9 g, 1.075 mol) and 4-chlorobutyryl chloride (148 g, 1.05 mol) in methylene chloride (1.0L) add, by dropwise addition, cumene (125 g, 1.04 mol) over a thirty minute period under a nitrogen atmosphere while maintaining the internal temperature between 5-8° C. with an ice bath. Allow the stirred solution to come to room temperature and continue stirring under nitrogen for 14 hours. Cautiously add the methylene chloride solution to 1L of crushed ice with stirring and add additional methylene chloride (400 mL). Separate the organic phase and wash with 10% hydrochloric acid (3×300 mL), water (3×300 mL), 10% solution bicarbonate (3×300 mL) and water (3×300 mL). Dry (MgSO4), filter and wash with methylene chloride (150 mL). Evaporate the solvent to give the title compound (203 g, 86%) as a clear oil which crystallizes on standing; mp 35-37° C.
Quantity
140.9 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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